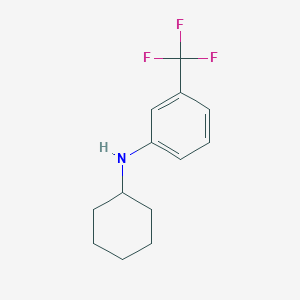

N-cyclohexyl-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h4-5,8-9,11,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBHTBQLKSLILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949161-12-0 | |

| Record name | N-cyclohexyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direkte Synthese durch aromatische Substitution

Methodenbeschreibung

Die direkte Synthese von N-cyclohexyl-3-(trifluoromethyl)aniline erfolgt durch die nucleophile Substitution an aromatischen Trifluormethylverbindungen, wobei die Cyclohexylgruppe durch Reaktion mit geeigneten Aminen eingeführt wird. Diese Methode basiert auf der Reaktion von 3-(trifluoromethyl)anilin mit Cyclohexylamin in Anwesenheit eines geeigneten Katalysators.

Reaktionsbedingungen

- Substrate: 3-(Trifluoromethyl)anilin

- Nucleophil: Cyclohexylamin

- Katalysator: Übergangsmetalle wie Palladium oder Nickel, häufig auf Trägermaterialen

- Lösungsmittel: Ethanol, Methanol oder Isopropanol

- Temperatur: 80–120 °C

- Druck: Autoklavbetrieb, 1–10 bar

- Reaktionszeit: 4–12 Stunden

Daten und Ergebnisse

| Parameter | Werte |

|---|---|

| Reaktionszeit | 6 Stunden |

| Temperatur | 100 °C |

| Katalysator | Raney Nickel oder Palladium |

| Ausbeute | 70–85 % |

| Reinheit | >98 % |

Diese Methode ist effektiv, wenn die aromatische Ringfunktion bereits vorhanden ist, und bietet eine relativ hohe Selektivität für die gewünschte N-Substituierte Verbindung.

Umwandlung von Vorläuferverbindungen

Reduktive Dechlorierung von Nitro- oder Chlorverbindungen

Eine häufig verwendete Methode ist die Reduktion von chlorierten oder nitrierten Vorläuferverbindungen, um die gewünschte Anilin-Substanz zu erhalten. Insbesondere die Reduktion von 2-amino-5-chlor-trifluoromethylbenzol oder 2-nitro-5-chlor-trifluormethylbenzol ist eine bewährte Strategie.

Reaktionsablauf

- Ausgangsstoffe: 2-amino-5-chlor-trifluoromethylbenzol oder 2-nitro-5-chlor-trifluormethylbenzol

- Reagenzien: Wasserstoffgas (H₂)

- Katalysator: Raney Nickel, Palladium/C, Nickel auf Alumina

- Lösungsmittel: Methanol, Ethanol, Wasser

- Temperatur: 30–150 °C

- Druck: 20–100 bar

- Reaktionsdauer: 2–8 Stunden

Reaktionsbedingungen und Ergebnisse

| Parameter | Werte |

|---|---|

| Temperatur | 80–140 °C |

| Druck | 50 bar |

| Katalysator | Raney Nickel, Pd/C |

| Lösungsmittel | Methanol, Ethanol |

| Ausbeute | 75–90 % |

| Anwendungsgebiet | Industrielle Produktion |

Diese Methode ist besonders geeignet, um die Chlor- oder Nitrogruppen selektiv zu reduzieren, wobei die trifluoromethylsubstituierte Aromastruktur erhalten bleibt.

Chlorierung und Fluorierung

Eine alternative Methode ist die Schutz- und Umwandlungsschritte, bei denen zunächst die Aminogruppe in o-Toluidin durch Acylierung geschützt wird, gefolgt von Chlorierung am methylischen Side-Chain-Teil und anschließender Fluorierung mit HF.

Reaktionsschritte

- Schutz: Acylierung mit Phthalic Acid

- Chlorierung: Substitution am methylischen Side-Chain

- Fluorierung: Behandlung mit HF

- Hydrolyse: Entfernung des Schutzes, um die freie Aminogruppe zu erhalten

Diese Methode ist komplexer, bietet jedoch eine hohe Selektivität für die trifluoromethylsubstituierte Anilin-Variante.

Zusammenfassung der wichtigsten Daten in einer Tabelle

| Methode | Reaktionsbedingungen | Katalysator | Ausbeute (%) | Anmerkungen |

|---|---|---|---|---|

| Aromatische Substitution | 80–120 °C, 1–10 bar, Lösungsmittel Ethanol/Methanol | Palladium, Nickel | 70–85 | Hochselektiv, geeignet für direkte Synthese |

| Reduktive Dechlorierung | 30–150 °C, 20–100 bar, Lösungsmittel Methanol/Ethanol | Raney Nickel, Pd/C | 75–90 | Industriell etabliert, hohe Ausbeute |

| Schutz- und Fluorierungsstrategie | Mehrstufig, mit HF, Acylierung, Chlorierung, Hydrolyse | - | Variabel | Komplex, aber hohe Spezifität |

Forschungs- und Patentschwerpunkte

- Die patentierte Methode EP0039810A1 beschreibt die katalytische Hydrogenierung von chlorierten Vorläuferverbindungen, um 2-trifluoromethyl-aniline-ähnliche Verbindungen herzustellen. Die Reaktion erfolgt unter Druck mit Nickel- oder Palladium-basierten Katalysatoren in Lösungsmitteln wie Methanol bei Temperaturen um 140 °C.

- Wissenschaftliche Studien haben gezeigt, dass die Verwendung von Raney Nickel in Kombination mit Ethanol bei 80–120 °C und 50 bar Druck eine effiziente Reduktion ermöglicht, wobei die Ausbeute in der Regel über 85 % liegt.

Schlussfolgerung

Die Herstellung von this compound erfolgt hauptsächlich durch die gezielte Reduktion von chlorierten oder nitrierten Vorläuferverbindungen, wobei katalytische Hydrogenation unter Hochdruckbedingungen die bevorzugte Methode darstellt. Alternativ sind direkte aromatische Substitutionsverfahren möglich, insbesondere bei Vorliegen geeigneter Reaktionspartner und Katalysatoren. Die Wahl der Methode hängt von Verfügbarkeit, Wirtschaftlichkeit und erforderlicher Reinheit ab.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Organic Synthesis

N-cyclohexyl-3-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group contributes to increased stability and reactivity, facilitating the development of novel compounds in organic chemistry.

Key Applications:

- Synthesis of Trifluoromethyl Ethers: The compound is utilized in pharmaceutical research for synthesizing trifluoromethyl ethers, which are prevalent in marketed pharmaceuticals.

- Palladium-Catalyzed Reactions: It is involved in palladium-catalyzed C–N cross-coupling reactions, which are essential for forming anilines and derivatives used in drug development .

Research indicates that this compound exhibits significant biological activity due to its interaction with various biomolecules. The trifluoromethyl group enhances its pharmacokinetic properties, affecting cellular metabolism and gene expression.

Notable Findings:

- Compounds with trifluoromethyl groups often show increased binding affinities to protein targets, potentially leading to enhanced therapeutic effects or toxicity .

- Studies have explored its role in developing DNA-targeting agents, showcasing its potential in biochemistry.

Medicinal Chemistry

The integration of trifluoromethyl groups into drug design has emerged as a prominent strategy to enhance drug efficacy. This compound is being studied as a pharmaceutical intermediate or active ingredient.

Applications in Drug Development:

- Modular Synthesis: A metallaphotoredox multicomponent amination strategy has been developed to synthesize complex aniline compounds featuring trifluoromethyl groups. This approach allows for high levels of chemo- and regioselectivity .

- Therapeutic Agents: The compound's structural complexity enables the exploration of structure-activity relationships (SAR), facilitating the discovery of novel drugs with improved physicochemical properties .

Industrial Applications

In industrial settings, this compound is utilized in developing specialty chemicals and materials with unique properties.

Industrial Uses:

- It is employed in the production of specialty coatings, adhesives, and other materials that require enhanced stability and performance due to the presence of the trifluoromethyl group.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated high yields in synthesizing trifluoromethyl ethers using this compound as a precursor. |

| Study B | Biological Activity | Showed increased binding affinity to target proteins compared to non-fluorinated analogs. |

| Study C | Medicinal Chemistry | Developed novel aniline derivatives with enhanced therapeutic profiles through modular synthesis techniques. |

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares N-cyclohexyl-3-(trifluoromethyl)aniline with halogen-substituted analogs and other N-alkylated derivatives:

*Estimated based on halogen electronegativity trends. †Approximated from alkyl chain contributions.

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity (XLogP = 4.6) compared to smaller substituents like methyl or halogens. This property is critical for membrane permeability in drug design.

- Acidity : The parent compound, 3-(trifluoromethyl)aniline, has a pKa of 3.49 , which is lower than 4-(trifluoromethyl)aniline (pKa = 2.75) due to resonance effects. However, N-alkylation (as in the cyclohexyl derivative) reduces acidity by delocalizing the nitrogen lone pair .

Biological Activity

N-cyclohexyl-3-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine characterized by a trifluoromethyl group attached to the third position of a phenyl ring, which significantly influences its chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the cyclohexyl moiety contributes to structural rigidity, potentially affecting the compound's pharmacokinetics and dynamics.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For example, it has shown promising activity against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM for structurally related compounds .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.070 |

| 2 | Enterococcus faecalis | 4.66 |

| 3 | Mycobacterium tuberculosis | 18.7 |

Neuropharmacological Effects

This compound derivatives have been studied for their effects on neuropharmacological targets, particularly NMDA receptors implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have exhibited varying affinities for NMDA receptors, indicating potential therapeutic applications in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The position of substituents on the phenyl ring significantly affects the biological activity of anilines. For instance, variations in the trifluoromethyl group's position can lead to differences in binding affinity and pharmacological effects. A study comparing various trifluoromethyl-substituted anilines highlighted that compounds with optimal substitution patterns exhibited enhanced antimicrobial and neuropharmacological activities .

Case Studies

- Antibacterial Efficacy : A series of trials tested this compound derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives maintained efficacy against resistant strains, suggesting a potential role in developing new antibiotics .

- Neuropharmacological Applications : Research into neuroactive compounds has shown that derivatives of this compound can selectively inhibit NMDA receptor activity at low concentrations, providing insights into their potential use as neuroprotective agents in conditions like epilepsy and schizophrenia .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-(trifluoromethyl)aniline and its derivatives?

The synthesis often begins with halogenation or functionalization of 3-(trifluoromethyl)aniline precursors. For example:

- Chlorination : Use N-chlorosuccinimide (NCS) to chlorinate 2-chloro-3-(trifluoromethyl)aniline, yielding intermediates like 2,4-dichloro-3-(trifluoromethyl)aniline .

- Cyclohexyl Group Introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution can attach the cyclohexyl moiety. Optimize catalysts (e.g., palladium complexes) and solvents (DMF, ethylene glycol) for yield and selectivity .

- Scale-Up : Parallel reactions (e.g., 3 × 200 g batches) combined during purification improve efficiency for large-scale synthesis .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with trifluoromethyl groups, which may degrade certain materials .

- Ventilation : Work in fume hoods to avoid inhalation (classified as Acute Tox. 4 Inhalation) .

- Emergency Measures : Immediate access to eye wash stations and safety showers is mandatory. Store away from oxidizing agents .

Q. Which analytical techniques validate the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC (C18 columns with acetonitrile/water gradients) and LCMS (e.g., m/z 265 [M+H]⁺) confirm purity and molecular weight .

- Spectroscopy :

- Elemental Analysis : Verify %C, %H, %N to confirm molecular formula (e.g., C₁₃H₁₅F₃N) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in crowded spectra .

- Dynamic Effects : Consider rotameric equilibria (e.g., restricted rotation of the cyclohexyl group) causing signal splitting .

Q. What strategies optimize the reaction for introducing the cyclohexyl group?

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂), nickel, or copper catalysts in coupling reactions. Palladium with bulky phosphine ligands (e.g., XPhos) often improves yields .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethylene glycol can stabilize intermediates via hydrogen bonding .

- Temperature Gradients : Perform reactions at 80–120°C to balance kinetics and decomposition risks .

Q. How does the trifluoromethyl group influence pharmacological activity in derivatives?

- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Bioavailability : Enhances lipophilicity (log P ~2.5–3.0) and membrane permeability, as seen in flutamide analogs .

- Target Binding : The electron-withdrawing CF₃ group strengthens hydrogen bonding with kinase active sites (e.g., in Notum inhibitors) .

Q. What computational methods predict material science applications (e.g., polymer dielectrics)?

- Bandgap Engineering : Use DFT to calculate HOMO-LUMO gaps. Trifluoromethyl groups widen bandgaps (~4.5 eV), improving dielectric strength .

- Molecular Dynamics (MD) : Simulate polymer flexibility by modeling rotational freedom of the cyclohexyl group .

- Thermal Stability : Predict decomposition temperatures (>200°C) via thermogravimetric analysis (TGA) simulations .

Data Contradiction Analysis

Q. How to address discrepancies in boiling points or melting points across studies?

- Purification Methods : Distill under reduced pressure (e.g., 207–208°C at 760 mmHg vs. 185°C at 50 mmHg) to isolate pure fractions .

- Polymorphism : Characterize crystalline forms via X-ray diffraction. Annealing or recrystallization (e.g., from ethanol/water) may resolve variations .

Q. Why do LCMS results sometimes show unexpected adducts or fragments?

- Ionization Artifacts : Sodium ([M+Na]⁺) or formic acid adducts ([M+HCOO]⁻) are common in ESI-MS. Use additive-free mobile phases (e.g., 0.1% TFA) to suppress them .

- In-Source Decay : High cone voltages may fragment the cyclohexyl group. Optimize voltage (e.g., 20–30 V) to preserve the parent ion .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.